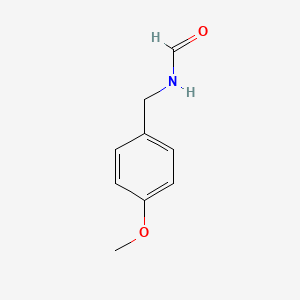

N-(4-methoxybenzyl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDKKQVOOSHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289482 | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-63-1 | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-methoxybenzyl)formamide chemical structure and properties

An In-Depth Technical Guide to N-(4-methoxybenzyl)formamide: Structure, Properties, and Synthetic Utility

Introduction: Positioning a Key Synthetic Intermediate

This compound, identified by its CAS Number 17061-63-1, is a secondary amide that serves as a valuable intermediate in modern organic synthesis.[1][2][3] With the molecular formula C₉H₁₁NO₂, this compound incorporates a formamide group attached to a 4-methoxybenzyl (PMB) moiety.[2][3] While not an end-product in itself, its structural features make it a critical building block. Formamides are a pivotal class of compounds, acting as precursors for a wide array of functional groups and heterocyclic systems, including those found in approved pharmaceuticals and agrochemicals.[4] The presence of the 4-methoxybenzyl group, a well-established and versatile protecting group, further enhances its utility, offering a stable yet readily cleavable handle in complex multi-step syntheses.[5][6] This guide provides a detailed examination of its chemical and physical properties, a robust and modern synthesis protocol, and its applications in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application in a laboratory setting. This compound is a crystalline solid at room temperature.[4] Its key properties are summarized below, compiled from authoritative chemical databases.[1][2][3][7]

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]formamide | PubChem[2] |

| CAS Number | 17061-63-1 | NIST WebBook[3] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| Melting Point | 76 - 78 °C | LookChem[1] |

| Boiling Point (calc.) | 628.26 K (355.11 °C) | Cheméo[7] |

| LogP (Octanol/Water) | 1.781 - 1.968 | LookChem, Cheméo[1][7] |

| Hydrogen Bond Donors | 1 | LookChem[1] |

| Hydrogen Bond Acceptors | 2 | LookChem[1] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals characteristic signals for the formyl proton (~8.2 ppm), the aromatic protons of the methoxybenzyl group (~6.8-7.2 ppm), the benzylic methylene protons, and the methoxy group protons. ¹³C NMR data is also available for full structural elucidation.[2]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak corresponding to its exact mass of 165.0790 g/mol .[2] Common fragmentation patterns include the loss of the formyl group and the formation of the stable 4-methoxybenzyl cation (m/z = 121).[2]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the amide C=O stretch (typically around 1670 cm⁻¹) and an N-H stretching vibration (~3300 cm⁻¹).

Synthesis Protocol: A Modern, Catalyst-Free Approach

The synthesis of formamides is a cornerstone of organic chemistry. While classical methods often involve formic acid or its derivatives, recent advancements have focused on more atom-economical and environmentally benign routes. One such method is the catalyst-free N-formylation of amines using carbon dioxide (CO₂) as a C1 source and sodium borohydride (NaBH₄) as a reducing agent.[4] This approach is noteworthy for its mild conditions and utilization of a renewable and non-toxic carbon source.

Causality in Experimental Design

The choice of reagents and conditions in this protocol is deliberate.

-

Carbon Dioxide (CO₂) as C1 Source : CO₂ is an abundant, inexpensive, and non-toxic feedstock. Its use aligns with the principles of green chemistry.

-

Sodium Borohydride (NaBH₄) : This is a safe, stable, and readily available source of hydride.[4] It acts as the reducing agent that converts the in-situ formed carbamic acid intermediate into the formamide.

-

Dimethylformamide (DMF) as Solvent : DMF has been shown to have a positive effect on the reaction yield, likely due to its ability to solubilize the reagents and stabilize intermediates.[4]

Step-by-Step Laboratory Protocol

This protocol describes the synthesis of this compound from 4-methoxybenzylamine.

-

Reactor Setup : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a balloon filled with CO₂, add sodium borohydride (1.0 eq).

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

-

CO₂ Introduction : Purge the flask with CO₂ from the balloon and stir the suspension at room temperature for 10-15 minutes to ensure saturation.

-

Amine Addition : Dissolve 4-methoxybenzylamine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension at room temperature.

-

Reaction Execution : Seal the flask and continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

-

Work-up and Quenching : Upon completion, carefully quench the reaction by the slow, dropwise addition of water in an ice bath to decompose any unreacted NaBH₄.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound as a crystalline solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the catalyst-free synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its dual chemical nature: the reactive formamide group and the stable, yet cleavable, 4-methoxybenzyl (PMB) group.

Precursor to Isocyanides and Heterocycles

Formamides are the direct precursors to isocyanides via dehydration. The corresponding 4-methoxybenzyl isocyanide is a valuable reagent in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity in drug discovery programs. Furthermore, the formamide moiety itself can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Role as a Protected Amine Synthon

In complex organic synthesis, protecting functional groups that are incompatible with upcoming reaction conditions is a critical strategy.[8] The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines, alcohols, and other functionalities.[5][6] this compound can be viewed as a stable, crystalline synthon for (4-methoxybenzyl)amine. The PMB group is advantageous because it is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under oxidative conditions (e.g., using DDQ or ceric ammonium nitrate) or strongly acidic conditions (e.g., trifluoroacetic acid), often leaving other protecting groups like benzyl or Boc intact.[6][9][10]

Logical Role as a Synthetic Intermediate

Caption: Role of the PMB moiety in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It should be handled in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as a combustible solid. While specific toxicity data for this compound is limited, formamide itself is a known reproductive toxin and a suspected carcinogen.[11][12] Therefore, exposure should be minimized. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[11]

References

-

This compound - LookChem . LookChem. [Link]

-

This compound | C9H11NO2 | CID 14906816 - PubChem . National Center for Biotechnology Information. [Link]

-

Chemical Properties of this compound (CAS 17061-63-1) - Cheméo . Cheméo. [Link]

-

This compound - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH . National Center for Biotechnology Information. [Link]

-

The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate . ResearchGate. [Link]

-

p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Chem-Station. [Link]

-

Protection of N- and O-Functional Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Protecting Groups . University of Illinois Urbana-Champaign. [Link]

-

Formamide - Wikipedia . Wikipedia. [Link]

-

Formamide . University of California, Santa Barbara. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H11NO2 | CID 14906816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. This compound (CAS 17061-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to N-(4-methoxybenzyl)formamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)formamide is a versatile organic compound characterized by a formamide group attached to a 4-methoxybenzyl substituent. Its chemical structure makes it a valuable intermediate in various synthetic pathways, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and a discussion of its current and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Properties and Data

This compound is a stable, crystalline solid at room temperature. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and methoxy group) influences its solubility and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 17061-63-1 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 76 - 78 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in methanol and other polar organic solvents | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Synthesis of this compound

The most common and direct route to this compound is the N-formylation of its primary amine precursor, 4-methoxybenzylamine. Various methods have been developed to achieve this transformation, ranging from classical approaches using formic acid to modern catalytic systems utilizing carbon dioxide.

Method 1: Formylation using a CO₂-based System

A contemporary and sustainable approach involves the use of carbon dioxide as a C1 feedstock in the presence of a reducing agent. This method is environmentally friendly and offers high chemoselectivity.

Caption: Catalytic N-formylation of 4-methoxybenzylamine using CO₂.

Experimental Protocol:

-

Reactor Preparation: Charge a pre-dried glass liner for a Parr reactor with 4-methoxybenzylamine (1.0 equivalent).

-

Catalyst and Reagent Addition: In a glovebox, add the catalyst (e.g., a cobalt-based Metal-Organic Framework, ~0.5 mol%) and a suitable solvent such as tetrahydrofuran (THF). Add the hydrosilane reducing agent (e.g., phenylsilane, ~1.5 equivalents).

-

Reaction Setup: Seal the glass liner inside the Parr reactor. Remove the reactor from the glovebox and purge it with CO₂ gas twice.

-

Reaction Execution: Pressurize the reactor with CO₂ (e.g., to 1 bar) and heat the mixture to 80°C with stirring.

-

Monitoring and Work-up: Maintain the reaction for 16-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the reactor, vent the CO₂ pressure, and concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

Method 2: Classical Formylation with Formic Acid

A more traditional and widely accessible method involves the direct reaction of the amine with formic acid, often with a dehydrating agent like acetic anhydride.

Experimental Protocol:

-

Initial Setup: In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Reagent Addition: Slowly add acetic anhydride (1.2 equivalents), followed by the dropwise addition of formic acid (2.0 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quenching and Extraction: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound obtained from synthesis typically requires purification to remove unreacted starting materials and byproducts. Column chromatography is the most effective method.

Experimental Protocol: Column Chromatography

-

Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30-40%). The polarity of the eluent system should be determined by prior TLC analysis.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a crystalline solid.

Applications in Research and Drug Development

Formamides are important intermediates in organic synthesis. This compound, in particular, serves as a precursor for more complex molecules.

Intermediate in Pharmaceutical Synthesis

The formamide group can be a precursor to isocyanides or can be involved in cyclization reactions to form heterocyclic structures, which are common scaffolds in pharmaceuticals. The 4-methoxybenzyl group is also a well-known protecting group for amines (as PMB-amine), which can be cleaved under oxidative conditions.

Antimicrobial Research

Derivatives of N-(4-methoxybenzyl) amides have been investigated for their antimicrobial properties. Studies suggest that these compounds may exert their effect by interacting with microbial DNA, potentially through intercalation or groove binding, which inhibits essential processes like replication and transcription. This line of research opens possibilities for developing new classes of antibiotics.

Caption: Proposed antimicrobial mechanism of action via DNA binding.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a chemical compound with significant utility in synthetic organic chemistry. Its straightforward synthesis from readily available precursors and its potential role as an intermediate in the development of new therapeutic agents make it a compound of interest for researchers in both academic and industrial settings. The protocols and data presented in this guide offer a solid foundation for its synthesis, purification, and application in further research endeavors.

References

-

Figure S7. The N-formylation of 4-methoxybenzylamine catalyzed by... - ResearchGate. Available at: [Link]

-

This compound | C9H11NO2 | CID 14906816 - PubChem. Available at: [Link]

-

Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(4-methoxybenzyl)formamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(4-methoxybenzyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the NMR spectra of this molecule, detailed experimental protocols for data acquisition, and a thorough interpretation of the spectral features. A key focus is placed on the phenomenon of rotamers due to restricted rotation around the amide C-N bond, a characteristic feature that significantly influences the observed spectra. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of this compound and related compounds.

Introduction

This compound is a secondary amide that serves as a valuable building block in organic synthesis. Its structural characterization is fundamental to ensuring the identity and purity of reaction intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering insights into the causal relationships between its molecular structure and its spectral properties.

A notable feature in the NMR spectra of amides is the presence of conformational isomers, or rotamers, arising from the significant energy barrier to rotation around the carbon-nitrogen bond.[2][3] This restricted rotation is a consequence of the delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the C-N bond.[2][4] This guide will thoroughly examine the spectral manifestations of these rotamers in this compound.

Theoretical Framework of NMR Spectroscopy

A foundational understanding of key NMR principles is essential for the accurate interpretation of the spectra of this compound.

Chemical Shift

The chemical shift (δ) in NMR spectroscopy indicates the electronic environment of a nucleus.[5] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield a nucleus, resulting in a signal at a lower chemical shift (upfield). The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the aromatic ring, the methoxy group, the amide functionality, and the benzylic methylene group.

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei through the intervening chemical bonds.[5] This interaction leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), expressed in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle.

Amide Bond Rotamers

The partial double-bond character of the C-N amide bond restricts free rotation, leading to the existence of two planar conformers: the E (trans) and Z (cis) rotamers.[3][6] In secondary amides like this compound, the trans isomer, where the substituent on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis isomer. The presence of both rotamers in solution at room temperature can result in the observation of two distinct sets of signals for the nuclei near the amide bond in both the ¹H and ¹³C NMR spectra. The ratio of these sets of signals corresponds to the relative populations of the two rotamers.[6]

Caption: E (trans) and Z (cis) rotamers of a secondary amide.

Experimental Protocols

The following sections detail a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent that effectively dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices.[7] The chemical shifts of the residual solvent peaks will serve as internal references.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous, for instance by gentle vortexing.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may require optimization based on the specific instrument used.[8][9][10]

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on sample concentration.

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Spectral Data and Interpretation for this compound

The following data were obtained from a sample of this compound in DMSO-d₆.[11]

¹H NMR Spectrum Analysis (in DMSO-d₆)

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different protons in the molecule. The presence of rotamers is evident from the splitting of the formyl and amide proton signals.

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [11]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.45 | s | 1H | NH (amide proton) | |

| 8.22 | s | 1H | CHO (formyl proton) | |

| 7.27 | d | 8.4 | 2H | Ar-H (ortho to CH₂) |

| 6.92 | d | 8.5 | 2H | Ar-H (ortho to OCH₃) |

| 4.34 | d | 6.0 | 2H | CH₂ (benzylic) |

| 3.75 | s | 3H | OCH₃ (methoxy) |

Interpretation:

-

Aromatic Protons: The signals at 7.27 and 6.92 ppm are doublets, characteristic of a 1,4-disubstituted benzene ring. The protons at 7.27 ppm are ortho to the electron-withdrawing CH₂-NH group, hence they are deshielded compared to the protons at 6.92 ppm, which are ortho to the electron-donating methoxy group.

-

Benzylic and Methoxy Protons: The singlet at 3.75 ppm is assigned to the three protons of the methoxy group. The doublet at 4.34 ppm corresponds to the two benzylic protons, which are coupled to the amide proton.

-

Amide and Formyl Protons: The singlets at 8.45 ppm and 8.22 ppm are assigned to the amide (NH) and formyl (CHO) protons, respectively. The appearance of these as sharp singlets suggests that in DMSO-d₆ at the recorded temperature, either one rotamer is highly predominant or the exchange between rotamers is fast on the NMR timescale, leading to averaged signals. However, in many formamides, two distinct signals for the formyl proton are often observed due to the different magnetic environments in the cis and trans rotamers. The broadness often associated with amide NH protons is also a common feature.

¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [11]

| Chemical Shift (δ, ppm) | Assignment |

| 163.34 | C=O (amide carbonyl) |

| 158.88 | Ar-C (para to CH₂) |

| 131.30 | Ar-C (ipso to CH₂) |

| 129.10 | Ar-CH (ortho to CH₂) |

| 114.10 | Ar-CH (ortho to OCH₃) |

| 55.24 | OCH₃ (methoxy) |

| 40.82 | CH₂ (benzylic) |

Interpretation:

-

Carbonyl Carbon: The signal at 163.34 ppm is in the characteristic region for an amide carbonyl carbon.

-

Aromatic Carbons: The four signals in the aromatic region (114-159 ppm) are consistent with a 1,4-disubstituted benzene ring. The carbon attached to the oxygen of the methoxy group (C-para) is the most deshielded at 158.88 ppm. The two equivalent carbons ortho to the methoxy group appear at 114.10 ppm, shielded by the electron-donating effect of the oxygen. The two equivalent carbons ortho to the benzylic group are observed at 129.10 ppm. The ipso-carbon, to which the benzylic group is attached, is found at 131.30 ppm.

-

Aliphatic Carbons: The signal at 55.24 ppm is assigned to the methoxy carbon, and the signal at 40.82 ppm corresponds to the benzylic carbon.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The presented data, acquired in DMSO-d₆, is consistent with the proposed molecular structure. A thorough understanding of fundamental NMR principles, including chemical shift, spin-spin coupling, and the phenomenon of amide bond rotamers, is crucial for the accurate interpretation of the spectra. The provided experimental protocols offer a reliable framework for obtaining high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of organic compounds, facilitating confident structural assignments and purity assessments.

References

-

Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes. Retrieved from [Link][5]

-

Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

-

Li, G., et al. (2016). Electronic Supplementary Information for Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Royal Society of Chemistry. Retrieved from [Link]

-

Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 1-8. Retrieved from [Link]

-

Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. ResearchGate. Retrieved from [Link][6]

-

Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link][2]

-

Semantic Scholar. (2021). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

-

Slanina, T., & Perlikova, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13746–13753. [Link]

-

Raynes, W. T. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 9(1), 1-73. [Link]

-

Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]

-

Chemistry Research Laboratory, University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Indian Journal of Chemistry. (2016). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link][7]

-

The Royal Society of Chemistry. (2015). Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. Retrieved from [Link][11]

-

Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link][8]

-

Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link][9]

-

Figshare. (2018). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]

-

University of Lisbon. (n.d.). NMR HANDS-ON PROTOCOLS – ACQUISITION. Retrieved from [Link]

-

Beilstein Journals. (2017). Supporting Information From amines to (form)amides: a simple and successful mechanochemical approach. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. [PDF] NMR studies of rotamers with multi-substituted amides | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 10. sc.edu [sc.edu]

- 11. rsc.org [rsc.org]

mass spectrometry fragmentation of N-(4-methoxybenzyl)formamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(4-methoxybenzyl)formamide

Introduction

This compound, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a secondary amide containing a formyl group attached to a 4-methoxybenzylamine backbone.[1][2][3] Understanding its behavior under mass spectrometric analysis is critical for its identification and structural elucidation in various scientific domains, from synthetic chemistry to drug metabolism studies. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] In techniques like Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable structural information.[5] This guide provides a detailed examination of the characteristic fragmentation pathways of this compound, explains the underlying chemical principles, and presents a standardized protocol for its analysis.

Core Fragmentation Mechanisms

Upon entering the mass spectrometer and undergoing ionization, this compound forms a molecular ion (M•⁺) at an m/z of 165. The subsequent fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The structure contains several key features that direct its fragmentation: the aromatic ring, the benzylic methylene bridge, and the amide linkage.

The primary and most significant fragmentation event is the cleavage of the benzylic C-N bond. This type of cleavage, known as alpha-cleavage in amines and related compounds, is highly favored due to the formation of a very stable carbocation.[4][6]

-

Formation of the 4-Methoxybenzyl Cation (m/z 121): The cleavage of the bond between the benzylic carbon and the nitrogen atom is the dominant fragmentation pathway. This results in the formation of the 4-methoxybenzyl cation. This cation is exceptionally stable due to the resonance delocalization of the positive charge throughout the benzene ring, which is further enhanced by the electron-donating methoxy group. This fragment is typically the base peak (the most intense peak) in the spectrum.[7][8]

-

Formation of the Tropylium Ion (m/z 91): The 4-methoxybenzyl cation (m/z 121) can undergo a subsequent fragmentation by losing a neutral molecule of formaldehyde (CH₂O, 30 Da). This loss leads to the formation of the highly stable tropylium ion (C₇H₇⁺), a common fragment in the mass spectra of benzyl-containing compounds.[8]

-

Formation of the [M-H]⁺ Ion (m/z 164): A minor fragmentation pathway can involve the loss of a single hydrogen atom from the molecular ion, resulting in an ion at m/z 164. This often occurs from the benzylic position, as the resulting radical is stabilized by the adjacent aromatic ring.[9]

-

Amide Bond Cleavage (m/z 44): While less favorable than the benzylic cleavage, fragmentation can occur at the amide bond. Cleavage of the R-CONH₂ bond in primary amides often produces an intense peak at m/z 44, corresponding to the [CONH₂]⁺ ion.[10] In this secondary amide, a related cleavage could potentially lead to the formation of an ion at m/z 44, representing the formamide radical cation, although this is expected to be a low-intensity peak.

The diagram below illustrates the principal fragmentation cascade of this compound.

Data Interpretation and Summary

A typical EI mass spectrum of this compound is characterized by a few dominant peaks that correspond directly to the stable ions formed during fragmentation. The table below summarizes the expected key ions, their mass-to-charge ratios, and their proposed structures.

| m/z | Proposed Ion Structure | Relative Intensity | Notes |

| 165 | [C₉H₁₁NO₂]•⁺ | Low to Medium | Molecular Ion (M•⁺) |

| 121 | [C₈H₉O]⁺ | 100% (Base Peak) | 4-Methoxybenzyl cation, formed by benzylic C-N cleavage. |

| 91 | [C₇H₇]⁺ | Medium | Tropylium ion, formed by loss of CH₂O from the m/z 121 fragment. |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation, potentially from loss of CO from a rearranged m/z 121 fragment. |

The presence of a strong molecular ion peak is not always guaranteed for amides, but its observation is crucial for determining the molecular weight.[5][10] The definitive feature for identifying this compound is the intense base peak at m/z 121, which is a clear indicator of the 4-methoxybenzyl moiety.

Experimental Protocol for Mass Spectrometric Analysis

To acquire a mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is the preferred methodology. This approach allows for the separation of the analyte from any impurities before it enters the mass spectrometer.[11]

Step-by-Step Methodology

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.

-

GC Separation: Inject 1 µL of the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the capillary column.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded by a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots ion intensity versus m/z.

The following diagram outlines the general workflow for this analysis.

Sources

- 1. This compound | C9H11NO2 | CID 14906816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-(4-methoxybenzyl)formamide in Organic Solvents

Introduction

N-(4-methoxybenzyl)formamide is a secondary amide of significant interest in medicinal chemistry and organic synthesis. As an intermediate, its solubility characteristics in various organic solvents are critical for reaction setup, purification processes such as crystallization, and formulation for biological screening. An understanding of its solubility profile allows researchers to optimize reaction conditions, improve yields, and ensure the purity of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.

Molecular Profile and Predicted Solubility Behavior of this compound

To understand the solubility of a compound, one must first analyze its molecular structure for features that dictate its interaction with different solvents. This compound (MW: 165.19 g/mol , MP: 76-78°C) possesses a unique combination of polar and non-polar characteristics that govern its solubility.[1][2][3]

Key Structural Features:

-

Amide Group (-NH-C=O): This is the most dominant polar feature of the molecule. The nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[1] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Methoxybenzyl Group: This part of the molecule consists of a benzene ring and a methoxy (-OCH₃) group. The aromatic ring is inherently non-polar and will favor interactions with non-polar or weakly polar solvents through van der Waals forces. The ether linkage in the methoxy group can act as a hydrogen bond acceptor, adding a slight polar character.

-

Overall Polarity: The combination of the highly polar amide group and the largely non-polar benzyl moiety results in a molecule of intermediate polarity. The calculated LogP value (a measure of lipophilicity) is approximately 1.1 to 1.97, suggesting a slight preference for lipophilic (less polar) environments over water.[1]

Diagram 1: Intermolecular Interactions

The following diagram illustrates the potential hydrogen bonding between this compound and a polar protic solvent, ethanol.

Caption: Hydrogen bonding potential of this compound.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4] It states that substances with similar intermolecular forces will be soluble in one another.

-

Polar Solvents (e.g., water, methanol, ethanol, DMSO): These solvents have large dipole moments and can engage in hydrogen bonding. They will effectively solvate polar solutes. Given the strong hydrogen bonding capability of its amide group, this compound is expected to be soluble in many polar organic solvents.

-

Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar solutes. The presence of the benzyl group in this compound suggests it may have some solubility in weakly polar or some non-polar aromatic solvents, but limited solubility in highly non-polar aliphatic solvents like hexane.

Qualitative Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The non-polar benzyl group is large relative to the polar amide group, limiting solubility despite hydrogen bonding potential. A calculated log10WS of -1.87 supports this.[7] |

| Methanol/Ethanol | Polar Protic | Soluble to Very Soluble | The alcohol's ability to hydrogen bond with both the N-H and C=O of the amide group, combined with the alkyl chain's interaction with the benzyl group, should lead to high solubility. |

| Acetone | Polar Aprotic | Soluble | Acetone's polar carbonyl group can act as a hydrogen bond acceptor for the amide's N-H, promoting dissolution. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a powerful polar aprotic solvent, and its structure is very similar to the solute, making it an excellent solvent based on the "like dissolves like" principle. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of disrupting the crystal lattice of the solid solute effectively. |

| Ethyl Acetate | Intermediate Polarity | Moderately Soluble | Ethyl acetate has both polar (ester) and non-polar (ethyl) characteristics, which should allow for moderate solvation of the molecule. |

| Dichloromethane (DCM) | Weakly Polar | Moderately Soluble | DCM is a common solvent in organic synthesis and can dissolve a wide range of compounds of intermediate polarity. |

| Toluene | Non-polar (Aromatic) | Sparingly Soluble | The aromatic ring of toluene can interact favorably with the benzyl group of the solute (π-π stacking), but it lacks the polarity to effectively solvate the amide group. |

| Hexane | Non-polar (Aliphatic) | Insoluble | The large energy penalty for breaking the strong hydrogen bonds in the solid this compound crystal lattice would not be compensated by the weak van der Waals interactions with hexane. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to have undissolved solid remaining at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25°C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution by back-calculating from the diluted sample, accounting for all dilution factors.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Report the mean and standard deviation of the triplicate measurements.

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Shake-Flask Method Workflow.

Factors Influencing Solubility

Temperature

The dissolution of a solid is typically an endothermic process. Therefore, for most compounds, including this compound, solubility increases with increasing temperature. This is a critical factor during recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Solvent Purity

The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. For instance, small amounts of water in acetone could either increase or decrease solubility depending on the specific interactions. It is imperative to use high-purity, dry solvents for accurate and reproducible measurements.

Conclusion

This compound is a molecule of intermediate polarity, with its solubility being dictated by a balance between its polar amide group and its non-polar methoxybenzyl moiety. It is predicted to be highly soluble in polar organic solvents such as alcohols, DMF, and DMSO, moderately soluble in solvents of intermediate polarity like ethyl acetate and dichloromethane, and poorly soluble in non-polar solvents like hexane. While quantitative data is sparse, the provided theoretical framework and detailed experimental protocol offer a robust guide for researchers to predict, understand, and experimentally determine the solubility of this compound, thereby facilitating its effective use in chemical research and development.

References

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C9H11NO2 | CID 14906816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Showing Compound N-benzylformamide (FDB031030) - FooDB [foodb.ca]

- 7. This compound (CAS 17061-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxybenzyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)formamide is a secondary amide of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, comprising a formamide moiety attached to a 4-methoxybenzyl group, make it a valuable intermediate for the synthesis of a diverse range of more complex molecules, including pharmacologically active compounds.[1][] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective use in research and development. These parameters not only dictate the conditions required for its synthesis, purification, and handling but also provide insights into its molecular structure and intermolecular forces. This guide offers a comprehensive overview of the melting and boiling points of this compound, supported by detailed experimental protocols and an exploration of the underlying chemical principles.

Physicochemical Properties of this compound

The physical state and thermal behavior of this compound are dictated by its molecular weight, polarity, and the intermolecular forces it can establish.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [3][4] |

| Melting Point | 76 - 78 °C | [3] |

| Boiling Point | Not experimentally determined (calculated: 355.11 °C) | [5] |

| Appearance | Solid | |

| Solubility | Soluble in polar organic solvents |

Melting Point: An Experimental Overview

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the experimentally determined melting point is in the range of 76 - 78 °C [3]. This relatively sharp melting range suggests a well-defined crystalline structure. The presence of impurities would typically lead to a depression and broadening of this melting point range.

The significant melting point of this compound can be attributed to the strong intermolecular forces present in its solid state. As a secondary amide, it can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. These hydrogen bonds, coupled with dipole-dipole interactions arising from the polar amide group, create a stable crystal lattice that requires a substantial amount of thermal energy to disrupt.

Boiling Point: Theoretical Considerations and Experimental Challenges

Amides, in general, exhibit high boiling points due to the strength of their intermolecular hydrogen bonds. However, many amides are susceptible to thermal decomposition at elevated temperatures, often before their boiling point is reached. This decomposition can involve the breakdown of the amide bond and other structural rearrangements. The absence of a reported experimental boiling point for this compound strongly suggests that it may decompose at or below its boiling temperature under atmospheric pressure. Therefore, distillation, if required, should be performed under reduced pressure to lower the boiling temperature and minimize the risk of thermal degradation.

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental procedure for the characterization and purity assessment of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of the melting point.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Using a spatula, finely crush the crystals into a powder to ensure uniform heating.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. A sample height of 2-3 mm is ideal.

-

-

Melting Point Apparatus:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Calibrate the apparatus using a standard with a known melting point if necessary.

-

-

Determination:

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (76-78 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

-

Interpretation:

-

A sharp melting range (e.g., within 1-2 °C) that falls within the literature value of 76-78 °C is indicative of a pure sample.

-

A broad or depressed melting range suggests the presence of impurities.

-

Synthesis and Purity Assessment of this compound

A reliable synthesis and rigorous purity assessment are crucial for obtaining high-quality this compound for research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 4-methoxybenzylamine.

Caption: A generalized workflow for the synthesis of this compound.

Illustrative Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzylamine in an excess of ethyl formate.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Purity Assessment: A Multi-technique Approach

To ensure the high purity of synthesized this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the electronic environment of the hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, the N-H proton, and the formyl proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound would include a strong C=O stretching vibration for the amide carbonyl group (typically around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

-

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):

-

These chromatographic techniques are powerful tools for assessing purity by separating the target compound from any impurities. A pure sample will exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks can be used to quantify the purity.

-

Applications in Drug Discovery and Chemical Synthesis

This compound serves as a key building block in the synthesis of various target molecules. The formamide group can be a precursor to other functional groups, or the entire N-(4-methoxybenzyl) moiety can be incorporated into a larger molecular framework. Its presence in synthetic routes highlights its utility in the development of new chemical entities with potential therapeutic applications.[1][6]

Conclusion

A comprehensive understanding of the melting and boiling points of this compound is essential for its successful application in scientific research. While the melting point is well-defined and serves as a reliable indicator of purity, the absence of an experimental boiling point underscores the potential for thermal decomposition at elevated temperatures. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the accurate characterization, synthesis, and purity assessment of this important chemical intermediate. By adhering to the principles of scientific integrity and employing a multi-technique approach to analysis, the quality and reliability of research involving this compound can be assured.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

GSRS. N-(4-METHOXYPHENYL)FORMAMIDE. [Link]

-

The Royal Society of Chemistry. Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 17061-63-1). [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Journal of Chemical Research. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

NIST. This compound. [Link]

-

SpectraBase. N-(4-Methoxyphenyl)-N-(1-ethylvinyl)formamide. [Link]

-

SpectraBase. N-(4-methoxyphenyl)-N-methyl-formamide. [Link]

-

PubChem. N-(4-Methoxyphenyl)formamide. [Link]

-

PubChem. N-Benzylformamide. [Link]

-

RSC Publishing. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. [Link]

-

PubMed. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. [Link]

-

Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C9H11NO2 | CID 14906816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 17061-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

potential reactivity of the formamide group in N-(4-methoxybenzyl)formamide

An In-Depth Technical Guide to the Reactivity of the Formamide Group in N-(4-methoxybenzyl)formamide

Abstract

The formamide functional group is a cornerstone of modern organic synthesis, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of the formamide moiety within the specific context of this compound. We will dissect the principal reaction pathways available to this molecule, including hydrolysis, reduction, dehydration, and electrophilic cyclizations. A central theme is the causal relationship between the molecular structure—specifically the interplay between the formamide group and the electron-rich p-methoxybenzyl substituent—and the observed chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this compound in complex synthetic applications.

Introduction: The Structural and Electronic Landscape

This compound, with the molecular formula C₉H₁₁NO₂, is a secondary amide derived from formic acid and 4-methoxybenzylamine.[1][2] Its reactivity is not merely that of a simple amide; it is a carefully orchestrated interplay of three key features: the formyl group (CHO), the secondary amine nitrogen, and the p-methoxybenzyl (PMB) group.

-

The Formamide Core: The formamide group itself is amphoteric. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its basicity but enhances the nucleophilicity of the carbonyl oxygen. This resonance stabilization makes the amide bond robust. The formyl proton is weakly acidic, and the carbonyl carbon is electrophilic.

-

The p-Methoxybenzyl (PMB) Substituent: The benzyl group introduces steric bulk and, more importantly, electronic effects. The methoxy group at the para position is a strong electron-donating group, enriching the electron density of the phenyl ring. This has profound implications for reactions involving the aromatic ring and also subtly influences the electronic character of the amide nitrogen. Furthermore, the PMB group is a well-established protecting group for amines and alcohols, cleavable under specific oxidative conditions, adding a layer of strategic complexity.[3][4]

This unique combination makes this compound a versatile intermediate, serving as a protected form of an amine, a precursor to more complex amines and isocyanides, and a participant in cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][5] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 76 - 78 °C | [5] |

| Appearance | Brown to off-white crystalline solid | [6][7] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Foundational Reactivity: Synthesis of the Parent Compound

Understanding the reactivity of this compound begins with its synthesis. The most direct method is the N-formylation of 4-methoxybenzylamine. This transformation underscores a primary role of the formyl group: as a protecting group for primary amines.[8]

Various methods exist for the formylation of amines, including the use of formic acid, often under heating to drive off water.[9] Other formylating agents like N-formyl imides have also been developed for efficient, metal-free synthesis.[8][10]

Experimental Protocol: Synthesis via Reductive Formylation of CO₂

This modern, catalyst-free approach utilizes carbon dioxide as a C1 source, offering a greener alternative to traditional methods.[11]

-

To a round-bottom flask, add 4-methoxybenzylamine (1.0 mmol, 1.0 equiv).

-

Add sodium borohydride (1.0 mmol, 1.0 equiv).

-

The reaction vessel is evacuated and backfilled with a balloon of carbon dioxide (CO₂).

-

Dimethylformamide (DMF, 3 mL) is added as the solvent.

-

The mixture is stirred at 80 °C for approximately 5 hours, monitoring by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.[6][11]

Core Reaction Pathways

The formamide group in this compound can undergo several fundamental transformations, each providing a distinct synthetic utility.

Hydrolysis: The Deformylation Pathway

The formyl group can serve as a robust protecting group for the amine nitrogen. Its removal, via hydrolysis, regenerates the parent amine, 4-methoxybenzylamine. This reaction can be catalyzed by either acid or base.

Causality: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the amide anion, which is subsequently protonated.

Strategic Insight: The formyl group is stable under a wide range of conditions, but can be removed when needed, making it a valuable tool in a multi-step synthesis.[12][13] This deformylation is a key step in many synthetic routes where the amine's reactivity needed to be temporarily masked.[14]

Caption: Acid-catalyzed hydrolysis workflow.

Reduction: Accessing the N-Methyl Derivative

Reduction of the amide functionality provides a direct route to the corresponding N-methyl amine, N-methyl-4-methoxybenzylamine. This is a powerful transformation for introducing a methyl group onto a nitrogen atom.

Causality: Strong hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction proceeds via coordination of the aluminum to the carbonyl oxygen, followed by hydride attack at the carbonyl carbon. The resulting intermediate collapses to an iminium ion, which is then reduced by a second equivalent of hydride.

Strategic Insight: This reaction is a reliable method for converting an amide, which might be formed via acylation, into a substituted amine, expanding the molecular complexity and providing access to important pharmacophores.

Experimental Protocol: Reduction with LiAlH₄

-

A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄, 1.5 mmol) is added portion-wise, controlling the exothermic reaction.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to yield N-methyl-4-methoxybenzylamine.

Dehydration: Synthesis of Isocyanides

One of the most characteristic reactions of monosubstituted formamides is their dehydration to isocyanides (isonitriles). This provides access to a highly reactive and synthetically valuable functional group.

Causality: The reaction requires a potent dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine with iodine, typically in the presence of a tertiary amine base (e.g., triethylamine).[15][16] The mechanism with POCl₃ involves the activation of the carbonyl oxygen to form a good leaving group. The base then abstracts the N-H proton, and subsequent elimination of the phosphate moiety and a proton yields the isocyanide.[17]

Strategic Insight: Isocyanides are indispensable in multicomponent reactions like the Ugi and Passerini reactions, allowing for the rapid construction of complex molecular scaffolds from simple building blocks. The synthesis of 4-methoxybenzyl isocyanide from its formamide precursor is therefore a critical enabling transformation.[18][19]

Caption: Dehydration of formamide to isocyanide using POCl₃.

Electrophilic Cyclization and Formylation Reactions

The formamide group can also act as an electrophile, particularly after activation. This reactivity is central to classic named reactions like the Vilsmeier-Haack and Bischler-Napieralski reactions.

-

Vilsmeier-Haack Reaction: This reaction typically uses a disubstituted formamide like DMF with POCl₃ to generate a chloroiminium ion, the "Vilsmeier reagent".[20][21] This powerful electrophile can formylate electron-rich aromatic rings.[22] While this compound is a secondary amide, its reaction with POCl₃ forms a related reactive species. This species can, in principle, formylate another highly activated aromatic substrate in an intermolecular fashion. The electron-rich PMB ring of another molecule could serve as the nucleophile.

-

Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of dihydroisoquinolines from β-phenethylamides.[23][24][25] It involves intramolecular electrophilic substitution onto an aromatic ring. While this compound itself lacks the required ethyl linker for this specific intramolecular cyclization, its formyl group can participate in analogous cyclizations in more complex substrates. The reaction is driven by a dehydrating agent (like POCl₃) that activates the amide carbonyl, creating a nitrilium ion or a related electrophilic species that is then attacked by the aromatic ring.[23] The presence of the electron-donating methoxy group on a participating ring would strongly favor such a cyclization, directing the substitution to the ortho position.[26][27]

Caption: Formation of the electrophilic Vilsmeier reagent.

Conclusion: A Versatile Synthetic Hub

This compound is far more than a simple amide. It is a multifunctional synthetic intermediate whose reactivity is governed by the delicate electronic balance between the formamide core and the PMB substituent. Its utility spans several key areas of organic synthesis:

-

Amine Protection: The formyl group provides a stable protecting moiety for the primary amine, removable under standard hydrolytic conditions.

-

Precursor to Substituted Amines: Facile reduction allows for the specific synthesis of the N-methyl derivative.

-

Gateway to Isocyanides: Dehydration offers a reliable entry point to 4-methoxybenzyl isocyanide, a valuable substrate for multicomponent reactions.

-

Electrophilic Synthon: Upon activation, the formyl carbon becomes a potent electrophile capable of participating in formylation and cyclization reactions.

For the drug development professional, understanding these distinct and controllable reaction pathways is crucial for designing efficient and robust synthetic routes to complex molecular targets.

References

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

-

Vilsmeier-Haack Reaction - YouTube. Available at: [Link]

-

Formamide - Wikipedia. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed. Available at: [Link]

-

This compound | C9H11NO2 | CID 14906816 - PubChem. Available at: [Link]

-

Anomalous Substituent Effects in the Bischler−Napieralski Reaction of 2-Aryl Aromatic Formamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]

-

Cas 75-12-7,Formamide - LookChem. Available at: [Link]

-

Bischler–Napieralski reaction - Grokipedia. Available at: [Link]

-

Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Formylation of Amines - PMC - NIH. Available at: [Link]

-

Reaction of formamide with esters. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]

- US3347916A - Process for preparing nu-formyl compounds using boric acid as catalyst - Google Patents.

-

N-(4-methoxybenzyl)-N-methylformamide - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

Facile access to N -formyl imide as an N -formylating agent for the direct synthesis of N -formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01080D. Available at: [Link]

-

Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC - NIH. Available at: [Link]

-

Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Publishing. Available at: [Link]

-

Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - ResearchGate. Available at: [Link]

-